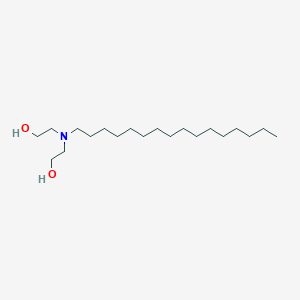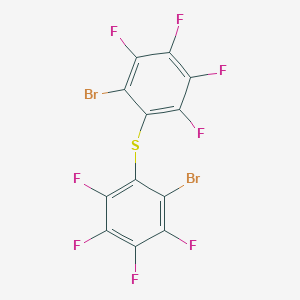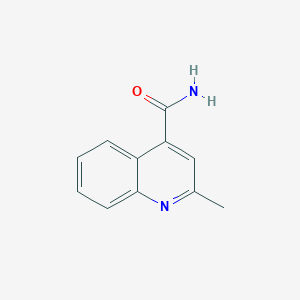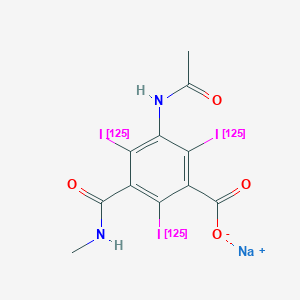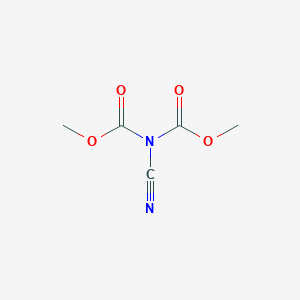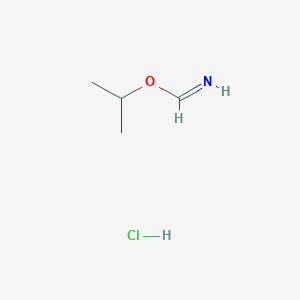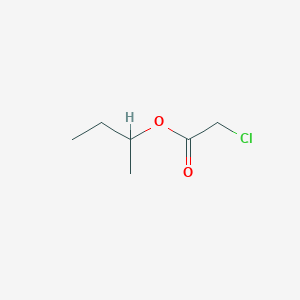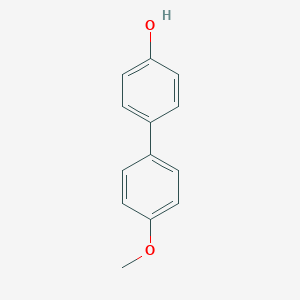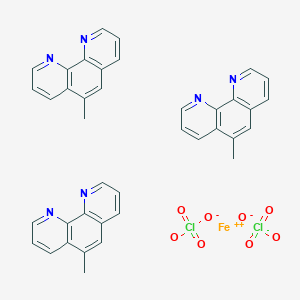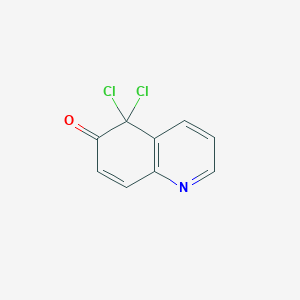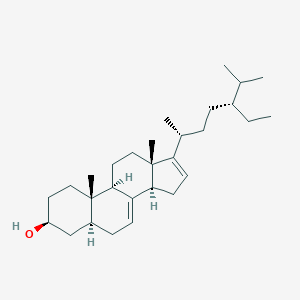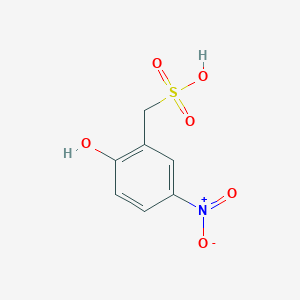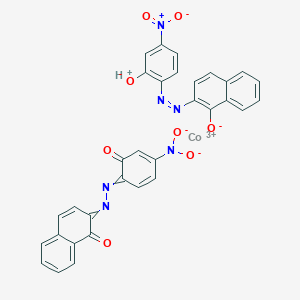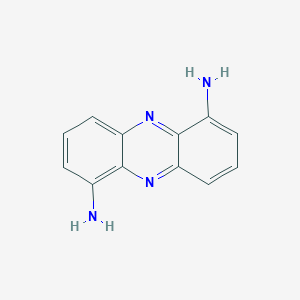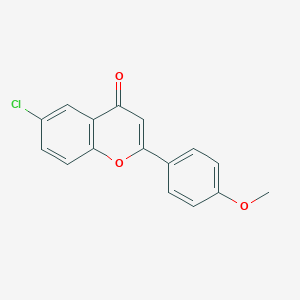
6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one, also known as CMC, is a synthetic compound that belongs to the class of flavonoids. CMC is a yellow crystalline powder that has been widely used in scientific research due to its potential pharmacological properties.
Mechanism Of Action
The mechanism of action of 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one is not fully understood. However, studies have shown that 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The antioxidant activity of 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one is due to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical And Physiological Effects
6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one has been found to have several biochemical and physiological effects. Studies have shown that 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one can reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one can also reduce oxidative stress and improve antioxidant enzyme activity. In addition, 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one has been found to improve cognitive function and reduce anxiety-like behavior in animal models.
Advantages And Limitations For Lab Experiments
One of the advantages of using 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one in lab experiments is its low toxicity. 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one has been found to have a high safety profile and can be used at high concentrations without causing adverse effects. However, one of the limitations of using 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one in lab experiments is its poor solubility in water. This can make it difficult to administer 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one to cells or animals in a uniform manner.
Future Directions
There are several future directions for the research on 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one. One of the areas of interest is the development of 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one as a potential anticancer agent. Studies have shown that 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one has the ability to inhibit the growth of several types of cancer cells, and further research is needed to determine its efficacy in vivo. Another area of interest is the potential use of 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one as a neuroprotective agent. Studies have shown that 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one can improve cognitive function and reduce anxiety-like behavior, and further research is needed to determine its potential therapeutic value in neurological disorders. Finally, the development of new formulations of 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one with improved solubility and bioavailability is an area of interest for future research.
Synthesis Methods
The synthesis of 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one involves the reaction of 4-methoxyphenacyl bromide with 3-acetyl-4-hydroxy-6-chlorocoumarin in the presence of a base such as potassium carbonate. The reaction results in the formation of 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one as a yellow crystalline powder with a high yield.
Scientific Research Applications
6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one has been widely used in scientific research due to its potential pharmacological properties. Studies have shown that 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one has anticancer, anti-inflammatory, and antioxidant activities. 6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one has also been found to have neuroprotective effects and can improve cognitive function.
properties
CAS RN |
63046-14-0 |
|---|---|
Product Name |
6-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one |
Molecular Formula |
C16H11ClO3 |
Molecular Weight |
286.71 g/mol |
IUPAC Name |
6-chloro-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H11ClO3/c1-19-12-5-2-10(3-6-12)16-9-14(18)13-8-11(17)4-7-15(13)20-16/h2-9H,1H3 |
InChI Key |
YJKSRWNNPFNRAH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



